3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide
CAS No.: 886168-74-7
Cat. No.: VC7087851
Molecular Formula: C20H11F2NO3
Molecular Weight: 351.309
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886168-74-7 |
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Molecular Formula | C20H11F2NO3 |
Molecular Weight | 351.309 |
IUPAC Name | 3-fluoro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |
Standard InChI | InChI=1S/C20H11F2NO3/c21-12-4-1-3-11(9-12)20(25)23-13-7-8-14-17(10-13)26-19-15(18(14)24)5-2-6-16(19)22/h1-10H,(H,23,25) |
Standard InChI Key | CMMBRTBUBKDWEN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F |
Introduction
Structural Overview
Chemical Name: 3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide
Molecular Formula: C20H11F2NO3
Molecular Weight: Approximately 351.31 g/mol
This compound features:
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A benzamide core, which is a common scaffold in medicinal chemistry.
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Two fluorine atoms, one attached to the benzamide ring and another on the xanthene moiety, enhancing lipophilicity and metabolic stability.
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A xanthene derivative, known for its biological activity and fluorescent properties.
Synthesis Pathway
The synthesis of this compound likely involves:
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Xanthene Derivative Preparation: The xanthene scaffold is synthesized through condensation reactions involving phthalic anhydride and resorcinol under acidic conditions.
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Fluorination: Selective fluorination of the xanthene ring at the 5-position can be achieved using electrophilic fluorinating agents.
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Benzamide Formation: The benzamide moiety is introduced through an amide coupling reaction between 3-fluorobenzoic acid or its derivatives and the amino-functionalized xanthene intermediate.
Anticancer Potential
Fluorinated benzamides and xanthenes are known for their cytotoxic effects against cancer cells:
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The fluorine atoms improve metabolic stability and binding affinity to biological targets.
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Xanthene derivatives have shown activity against tumor cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Assays
In vitro assays for related compounds have shown:
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IC50 values in the micromolar range against cancer cell lines.
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Minimal toxicity to normal cells, indicating selectivity.
Mechanism of Action
The compound may act as:
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A DNA intercalator or topoisomerase inhibitor due to its planar aromatic structure.
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An inhibitor of specific kinases or enzymes involved in cancer pathways.
Synthesis Optimization
The multi-step synthesis requires optimization for yield improvement and cost reduction.
Biological Evaluation
Further studies are needed to:
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Evaluate cytotoxicity against a broader range of cancer cell lines.
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Assess pharmacokinetics and in vivo efficacy.
Derivative Development
Structural modifications, such as introducing electron-donating or withdrawing groups, could enhance activity or specificity.
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